molecular formula C25H22N4O2 B409858 1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline

1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No.: B409858
M. Wt: 410.5g/mol
InChI Key: MJFXBPCJBWUFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline moiety, with additional substituents such as ethyl, phenyl, pyridinyl, and dimethoxy groups. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Construction of the isoquinoline moiety: This step often involves the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of substituents: The ethyl, phenyl, pyridinyl, and dimethoxy groups are introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation, nucleophilic aromatic substitution, and others.

Chemical Reactions Analysis

1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction: The compound could affect intracellular signaling pathways, altering cellular responses.

Comparison with Similar Compounds

1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline can be compared with other similar compounds, such as:

    Pyrazoloquinolines: These compounds share the pyrazole-isoquinoline core structure but differ in their substituents.

    Quinoline Derivatives: Compounds like quinine and chloroquine have a quinoline core and are known for their antimalarial properties.

    Pyrazole Derivatives: These include various pyrazole-based drugs with anti-inflammatory and analgesic activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5g/mol

IUPAC Name

1-ethyl-7,8-dimethoxy-3-phenyl-5-pyridin-3-ylpyrazolo[3,4-c]isoquinoline

InChI

InChI=1S/C25H22N4O2/c1-4-20-23-18-13-21(30-2)22(31-3)14-19(18)24(16-9-8-12-26-15-16)27-25(23)29(28-20)17-10-6-5-7-11-17/h5-15H,4H2,1-3H3

InChI Key

MJFXBPCJBWUFAM-UHFFFAOYSA-N

SMILES

CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CN=CC=C4)OC)OC)C5=CC=CC=C5

Canonical SMILES

CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CN=CC=C4)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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